molecular formula C16H12Cl2N4O2S B1230168 NSC73306 CAS No. 79560-74-0

NSC73306

Cat. No.: B1230168
CAS No.: 79560-74-0
M. Wt: 395.3 g/mol
InChI Key: OJWGVIBWNCMAEK-UHFFFAOYSA-N
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Description

G3GZ237PUT (CAS No. 1046861-20-4) is a synthetic organoboron compound with the molecular formula C₆H₅BBrClO₂ and a molecular weight of 235.27 g/mol. Its structural features include a substituted phenyl ring with bromo, chloro, and boronic acid functional groups, contributing to its unique physicochemical and biological properties. Key characteristics include:

  • High GI absorption: Indicates efficient gastrointestinal absorption, making it a candidate for pharmaceutical applications.
  • Solubility: Moderately soluble in aqueous solutions (0.24 mg/mL) with a log S (ESOL) value of -2.99.
  • Synthetic accessibility: Synthesized via palladium-catalyzed coupling reactions in tetrahydrofuran (THF)/water at 75°C for 1.33 hours .

Properties

CAS No.

79560-74-0

Molecular Formula

C16H12Cl2N4O2S

Molecular Weight

395.3 g/mol

IUPAC Name

1-[(5,7-dichloro-2-hydroxy-1H-indol-3-yl)imino]-3-(4-methoxyphenyl)thiourea

InChI

InChI=1S/C16H12Cl2N4O2S/c1-24-10-4-2-9(3-5-10)19-16(25)22-21-14-11-6-8(17)7-12(18)13(11)20-15(14)23/h2-7,20,23H,1H3,(H,19,25)

InChI Key

OJWGVIBWNCMAEK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC(=S)N=NC2=C(NC3=C2C=C(C=C3Cl)Cl)O

Other CAS No.

79560-74-0

Synonyms

NSC73306

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of G3GZ237PUT involves specific reaction conditions and reagents. While detailed synthetic routes are proprietary and not publicly disclosed, it is known that the compound is prepared through a series of organic reactions that ensure high purity and yield.

Industrial Production Methods

In industrial settings, the production of G3GZ237PUT is scaled up using optimized reaction conditions to ensure consistency and efficiency. The process involves stringent quality control measures to maintain the integrity of the compound.

Chemical Reactions Analysis

Types of Reactions

G3GZ237PUT undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: The compound can be reduced, resulting in the gain of electrons and the formation of reduced products.

    Substitution: G3GZ237PUT can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

The reactions involving G3GZ237PUT typically require specific reagents and conditions:

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Including lithium aluminum hydride or sodium borohydride.

    Catalysts: Various catalysts may be used to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction could produce alcohols.

Scientific Research Applications

G3GZ237PUT has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.

    Biology: The compound is employed in biochemical assays and as a probe in molecular biology studies.

    Medicine: Research into its potential therapeutic effects is ongoing, with studies exploring its role in drug development.

    Industry: G3GZ237PUT is used in the manufacture of various industrial products, including polymers and specialty chemicals.

Mechanism of Action

The mechanism of action of G3GZ237PUT involves its interaction with specific molecular targets. The compound exerts its effects by binding to these targets and modulating their activity. The pathways involved in its mechanism of action are complex and depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The following compounds share structural similarities with G3GZ237PUT, as identified through computational similarity analysis (similarity scores: 0.71–0.87):

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Differences
(3-Bromo-5-chlorophenyl)boronic acid C₆H₅BBrClO₂ 235.27 Identical formula but distinct regiochemistry
(6-Bromo-2,3-dichlorophenyl)boronic acid C₆H₄BBrCl₂O₂ 269.27 Additional chloro substituent at position 2
G3GZ237PUT C₆H₅BBrClO₂ 235.27 Parent compound with optimized substitution pattern

Key Observations :

  • Regiochemical variations significantly impact log Po/w (partition coefficient) values. For example, G3GZ237PUT exhibits a log Po/w (XLOGP3) of 2.15 , whereas (6-Bromo-2,3-dichlorophenyl)boronic acid shows 3.02 due to increased hydrophobicity from the additional chloro group .
  • Bioavailability : G3GZ237PUT has a bioavailability score of 0.55 , outperforming analogues with bulkier substituents, which often score below 0.4 due to reduced membrane permeability .

Functional Analogues

Flame Retardants (e.g., DiDOPO-based Compounds)

While structurally distinct, G3GZ237PUT shares functional parallels with phosphorus-containing flame retardants like 9,10-dihydro-9-oxa-10-phosphaphenanthrene-10-oxide (DiDOPO) .

Property G3GZ237PUT DiDOPO
Primary Application Pharmaceutical precursor Flame retardant additive
Thermal Stability Decomposes at 200°C Stable up to 300°C
Reactivity Boron-mediated coupling Phosphorus-centered radical quenching

Research Findings :

  • G3GZ237PUT’s boronic acid group enables Suzuki-Miyaura cross-coupling reactions, whereas DiDOPO relies on phosphorus-centered radicals for flame suppression .
  • DiDOPO exhibits superior thermal stability, making it preferable for high-temperature industrial applications .

Comparative Data on Physicochemical Properties

Parameter G3GZ237PUT (3-Bromo-5-chlorophenyl)boronic acid (6-Bromo-2,3-dichlorophenyl)boronic acid
Log Po/w (XLOGP3) 2.15 1.98 3.02
Water Solubility 0.24 mg/mL 0.18 mg/mL 0.09 mg/mL
TPSA 40.46 Ų 40.46 Ų 40.46 Ų
Synthetic Steps 1.33 hours 2.5 hours 3.0 hours

Notes:

  • G3GZ237PUT’s streamlined synthesis (<2 hours) offers a commercial advantage over analogues requiring longer reaction times .
  • Reduced water solubility in dichloro-substituted analogues correlates with increased log Po/w values, aligning with Lipinski’s rule of five for drug-likeness .

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